molecular formula C12H6Cl2N2S B3386891 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine CAS No. 76872-27-0

2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B3386891
CAS No.: 76872-27-0
M. Wt: 281.2 g/mol
InChI Key: BEWMVQBIACDTCL-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. It is characterized by the presence of a thieno ring fused to a pyrimidine ring, with chlorine atoms at positions 2 and 4, and a phenyl group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine typically involves the reaction of 2,4-dichloro-6-phenylpyrimidine-5-carbonitrile with ethylthioglycolate and amines. This sequential reaction is efficient and yields the desired thienopyrimidine derivatives . The reaction conditions often include the use of solvents such as toluene and reagents like phosphorus oxychloride, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-thienopyrimidines, while reactions with thiols can produce thioether derivatives .

Scientific Research Applications

2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms and phenyl group contribute to its binding affinity and specificity. The compound can inhibit the activity of certain enzymes, leading to its potential anti-inflammatory and anticancer effects . The exact molecular pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine is unique due to its specific ring fusion and substitution pattern, which confer distinct electronic properties and biological activities.

Properties

IUPAC Name

2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2S/c13-10-9-8(7-4-2-1-3-5-7)6-17-11(9)16-12(14)15-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWMVQBIACDTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801259220
Record name 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76872-27-0
Record name 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76872-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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